9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide
Description
Properties
IUPAC Name |
9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-9-6-7-12-11(8-9)10-4-2-3-5-13(10)18(15,16)14-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEOXVICYDBVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of 2-aminobenzenethiol with a suitable methoxy-substituted benzaldehyde, followed by oxidation to form the final product. The reaction conditions often require the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and oxidation processes .
Industrial Production Methods
Industrial production of 9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Reaction Mechanism
a. Radical Intermediates in Cyclization
The photoinduced arylation mechanism involves radical nucleophilic substitution (SRN1), where UV light generates radicals from the halobenzenesulfonamide. The methoxy group stabilizes the radical intermediates via resonance, facilitating cyclization to form the fused benzothiazine structure .
b. Base-Mediated Ring Expansion
In the Gabriel-Colman pathway, sodium ethoxide cleaves the N-C=O bond of the thiazole ring, forming a carbanion that cyclizes to a six-membered thiazine. The methoxy group’s electron-donating nature enhances the stability of intermediates during this step .
Substituent Effects on Reactivity
The methoxy group at the 9-position influences reactivity:
-
Electron-Donating Group : Enhances the stability of radical intermediates in photoinduced cyclization .
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Steric Effects : Ortho-substituted methoxy groups may hinder reaction efficiency compared to para-substituted analogs .
Structural Stability and Functionalization
The compound’s stability arises from the fused bicyclic system and the electron-withdrawing sulfone groups. Functionalization can occur via:
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N-Alkylation : Introducing alkyl chains or amide groups at the nitrogen center .
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Electrophilic Substitution : Methoxy groups direct electrophiles to the para-position, enabling further derivatization .
Biological Activity Correlation
While the query focuses on chemical reactions, related studies highlight that methoxy-substituted benzothiazines exhibit:
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Urease Inhibition : IC₅₀ values as low as 9.8 ± 0.023 μM for derivatives with electron-withdrawing substituents .
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MAO Inhibition : Substituent positioning (e.g., bromo at thiophene rings) modulates activity, with methoxy groups potentially influencing interactions via π–alkyl bonds .
Purification and Sustainability
Efforts to reduce solvent use include direct filtration and recrystallization, minimizing waste. LED light sources are explored for sustainable irradiation, though UV remains standard for optimal yields .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that compounds in the benzothiazine class exhibit significant anti-inflammatory and analgesic effects. For example:
- Mechanism : They inhibit specific enzymes involved in inflammatory pathways.
- Potential : The methoxy group may enhance lipophilicity and bioavailability, contributing to these therapeutic effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives:
- Activity against Pathogens : The compound has shown effectiveness against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents .
- Cytotoxicity Studies : Evaluations using fibroblast cell lines demonstrated varying levels of cytotoxicity, indicating a need for further investigation into its safety profile .
Antitumor Activity
The compound's structure suggests potential applications in oncology:
- Inhibition of Cancer Cell Proliferation : Related benzothiazine derivatives have demonstrated effectiveness in inhibiting tumor growth, particularly in pancreatic cancer cells .
- Mechanistic Insights : Studies suggest that these compounds may interact with specific receptors or enzymes involved in cancer progression .
- Antimicrobial Evaluation : A study evaluated twenty derivatives of benzothiazine for their antimicrobial properties using disk diffusion and microdilution methods. The findings indicated that certain derivatives exhibited strong activity against clinically relevant microorganisms .
- Antitumor Efficacy : Research focused on the anticancer properties of benzothiazole derivatives showed promising results against various cancer cell lines. The structure-activity relationship was analyzed to identify key modifications enhancing efficacy .
- Sustainable Synthesis Approaches : Recent advancements in synthetic methodologies emphasize sustainable practices, including the use of LED light for chemical transformations to reduce waste and improve yields during the synthesis of related compounds .
Mechanism of Action
The mechanism of action of 9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide can be contextualized by comparing it to related benzothiazine derivatives and bioisosteres. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
Pyrazole-fused derivatives (e.g., pyrazolo[4,3-c][1,2]benzothiazines) exhibit planar, conjugated systems that may facilitate intercalation with DNA or viral enzymes, as seen in their anti-HIV activity .
Sulfone Group :
- The 5,5-dioxide moiety is critical for hydrogen bonding with biological targets (e.g., COX enzymes or viral proteases). All compounds in Table 1 retain this group, but substitution patterns alter potency. For example, piroxicam’s isoxicazole ring replaces the fused benzene, shifting selectivity toward COX-1 .
Bioisosteric Replacements: Piroxicam derivatives, synthesized via bioisosteric replacement of the benzothiazine core with quinazolinocarboline, show modified COX-2 selectivity but reduced gastrointestinal toxicity compared to the parent compound .
Pharmacological Comparisons
Anti-Inflammatory Activity: While 9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide lacks direct anti-inflammatory data, structurally related pyrazolo-benzothiazines demonstrate significant cytokine modulation (e.g., TNF-α suppression at 10 μM) . Piroxicam remains the gold standard for COX inhibition (IC₅₀: 0.05 μM for COX-1), but its non-selective activity limits therapeutic use .
Antioxidant Properties :
- N-substituted acetamide derivatives of pyrazolo-benzothiazines demonstrate radical scavenging (IC₅₀: 18–25 μM in DPPH assays), attributed to the electron-rich sulfone and pyrazole groups .
Biological Activity
9-Methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide is a compound belonging to the benzothiazine class, characterized by its unique structural features. It contains a methoxy group at the 9-position and a sulfone group at the 5,5-position, which contribute to its biological properties. This article explores its biological activity, including anti-inflammatory, analgesic, and antitumor effects, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide is . The compound appears as a white crystalline solid and is soluble in organic solvents like ether and benzene but insoluble in water. The presence of the methoxy group enhances lipophilicity and bioavailability, potentially increasing its pharmacological efficacy.
Biological Activity Overview
Research indicates that compounds within the benzothiazine class exhibit various biological activities. Specifically, 9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide has been studied for:
- Anti-inflammatory Properties : Related compounds have shown effectiveness in inhibiting enzymes involved in inflammatory pathways.
- Analgesic Effects : Potential analgesic activity has been suggested through various assays.
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell growth.
The biological activity of this compound is attributed to its interaction with specific biological targets. Interaction studies often utilize molecular docking simulations and enzyme inhibition assays to evaluate binding affinities with proteins or enzymes involved in inflammatory responses or cancer progression.
Case Studies
-
Anti-Cancer Activity :
- A study on benzothiazine derivatives demonstrated that certain compounds could significantly reduce the viability of cancer cell lines (e.g., MCF7) while maintaining low toxicity towards normal cells (MCF10A) . For instance, compounds BS130 and BS230 showed promising results in decreasing cancer cell viability without adversely affecting healthy cells.
-
Inhibition of Inflammatory Pathways :
- Research has indicated that compounds similar to 9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation . This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6H-Benzo[c][1,2]benzothiazine 5,5-dioxide | C_{12}H_{9}N O_2 S | Parent structure without methoxy group |
| 9-Methyl-6H-benzo[c][1,2]benzothiazine 5,5-dioxide | C_{12}H_{11}N O_2 S | Contains methyl instead of methoxy; similar activity |
| Benzothiazole derivatives | Varies | Diverse activities; often used in pharmaceuticals |
Q & A
Basic Research Question
- X-ray Diffraction : Single-crystal X-ray analysis confirms bond lengths, angles, and supramolecular packing. For example, C–H/O hydrogen bonds stabilize crystal lattices, with cavity volumes ranging from 142–405 ų .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H···O contacts dominate in dimeric assemblies, contributing >30% to stability) .
- Void Analysis : Cavity surface calculations predict mechanical stability under pressure, with 12–16% void occupancy .
What advanced computational methods are suitable for modeling the electronic properties and reactivity of 9-methoxy-benzothiazine derivatives?
Advanced Research Question
- DFT Calculations : B3LYP/LANL2DZ with dispersion correction (DFT-D3) optimizes geometries and calculates dipole moments (e.g., 5.8–7.2 Debye) and polarizabilities (10–15 ų) .
- NBO Analysis : Identifies hyperconjugative interactions (e.g., LP(O)→σ*(C–H) with stabilization energies >20 kcal/mol) .
- Global Reactivity Descriptors : High ionization potentials (9.5–10.2 eV) and chemical potential (−4.3 eV) indicate electron-deficient character and stability .
How do crystal packing and twinning challenges affect structural refinement in crystallographic studies?
Advanced Research Question
- Twinning : High-resolution data (≤0.8 Å) mitigates twinning artifacts. SHELXL refinement with TWIN/BASF commands resolves overlapping reflections .
- Packing Analysis : Dispersive interactions (e.g., π-π stacking between benzothiazine rings) dominate lattice energies (up to −25 kcal/mol) .
- Validation Tools : PLATON and Mercury validate H-bond networks and void distributions .
What in vitro assays and docking strategies evaluate the biological activity of 9-methoxy-benzothiazine derivatives?
Basic Research Question
- Enzyme Inhibition : Cholinesterase inhibition assays (e.g., 88.67% AChE inhibition at 100 µM) identify activity .
- Molecular Docking : AutoDock Vina or GOLD predicts binding modes. For example, hydrogen bonds with Tyr70/Tyr121 and π-π interactions with Trp84 in AChE .
- ADME Prediction : SwissADME computes bioavailability scores (e.g., TPSA = 85 Ų, logP = 2.1) .
How does substituent variation on the benzothiazine core influence bioactivity and selectivity?
Advanced Research Question
- Electron-Withdrawing Groups : Methoxy and nitro groups enhance electrophilicity, improving enzyme inhibition (e.g., IC50 reduction from 50 µM to 10 µM) .
- Steric Effects : Bulky substituents (e.g., bromophenyl) reduce cavity occupancy in protein binding pockets, lowering affinity .
- SAR Studies : Comparative docking of derivatives (e.g., 3-benzoyl vs. 4-hydroxy analogs) reveals critical hydrogen-bonding residues .
What spectroscopic techniques resolve discrepancies between experimental and theoretical data for this compound?
Advanced Research Question
- NMR Analysis : B3LYP/PCM-DMSO predicts chemical shifts (δ = 7.2–8.1 ppm for aromatic protons) with <0.3 ppm deviation from experimental values .
- IR Spectroscopy : Theoretical vibrational modes (B3LYP/LANL2DZ) align with experimental peaks (e.g., SO₂ stretching at 1111–1164 cm⁻¹) .
- Contradiction Resolution : Discrepancies in dipole moments (e.g., 6.5 vs. 7.2 Debye) are resolved using solvent correction models .
How can mechanochemical synthesis improve the scalability and sustainability of benzothiazine derivatives?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
